

# Spectroscopic Data for 3-Bromopyridine-4-thiol: A Technical Overview

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## Compound of Interest

Compound Name: 3-Bromopyridine-4-thiol

Cat. No.: B1314180


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## Abstract

This technical guide provides a summary of available spectroscopic data for the compound **3-Bromopyridine-4-thiol** (CAS No. 82264-72-0). Due to the limited availability of experimental data in the public domain for this specific molecule, this document outlines the expected spectral characteristics based on the analysis of its parent compound, 3-bromopyridine, and general principles of spectroscopy. It also provides standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Chemical Structure and Properties

- Compound Name: **3-Bromopyridine-4-thiol**
- CAS Number: 82264-72-0
- Molecular Formula: C<sub>5</sub>H<sub>4</sub>BrNS
- Molecular Weight: 190.06 g/mol
- Structure:  Chemical structure of 3-Bromopyridine-4-thiol

## Predicted Spectroscopic Data

While specific experimental data for **3-Bromopyridine-4-thiol** is not readily available, the following tables summarize the predicted data based on the known spectra of related compounds such as 3-bromopyridine and general spectroscopic principles.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.4	d	~4.8	H-2
~7.9	d	~4.8	H-6
~3.5-4.5	br s	-	S-H

Note: The chemical shifts are predictions and may vary depending on the solvent and concentration.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~150-155	C-2
~120-125	C-3
~145-150	C-4
~130-135	C-5
~150-155	C-6

Note: The thiol group's effect on the carbon chemical shifts of the pyridine ring is estimated.

**Table 3: Predicted Key IR Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~3100-3000	C-H (aromatic)	Stretching
~2600-2550	S-H	Stretching
~1600-1450	C=C, C=N (aromatic ring)	Stretching
~1100-1000	C-Br	Stretching

**Table 4: Predicted Mass Spectrometry Data**

m/z	Interpretation
190/192	[M] <sup>+</sup> molecular ion peak (presence of Br isotopes)
111	[M-Br] <sup>+</sup>
84	[M-Br-HCN] <sup>+</sup>

## Standard Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16-64.
  - Relaxation Delay: 1-2 seconds.

- Spectral Width: -2 to 12 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse experiment.
  - Number of Scans: 1024 or more.
  - Relaxation Delay: 2 seconds.
  - Spectral Width: 0 to 200 ppm.

## Infrared (IR) Spectroscopy

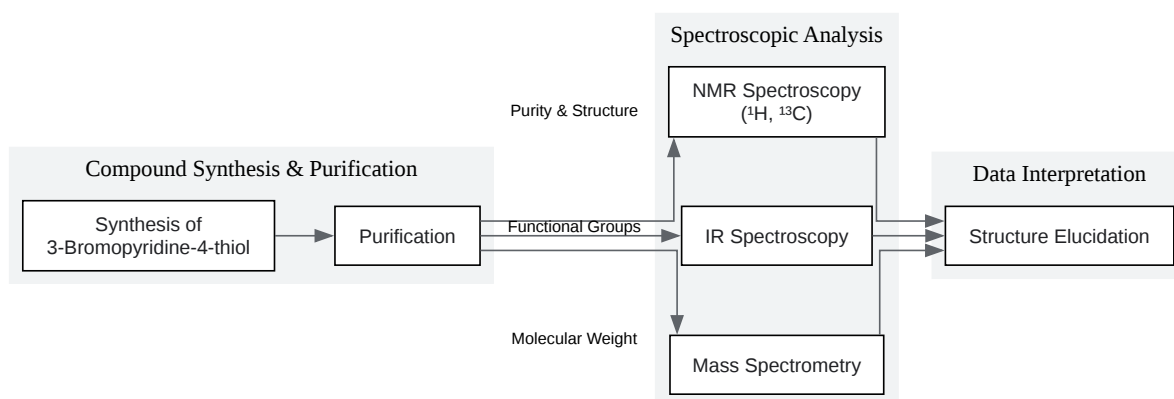
- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
  - Solid: A small amount of the sample is mixed with KBr powder and pressed into a thin pellet.
  - Liquid/Solution: A thin film of the sample is placed between two NaCl or KBr plates.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.
- Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio ( $m/z$ ) of the resulting ions is measured.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

## Conclusion

While experimental spectroscopic data for **3-Bromopyridine-4-thiol** is not widely published, this guide provides a foundational understanding of its expected spectral properties. The provided protocols offer a standardized approach for researchers to obtain and analyze the necessary data for the complete characterization of this compound. The logical workflow presented can be adapted for the analysis of other novel chemical entities in a research and development setting.

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